4-((2-Aminobenzyl)amino)cyclohexan-1-ol 4-((2-Aminobenzyl)amino)cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 46727-91-7
VCID: VC7807395
InChI: InChI=1S/C13H20N2O/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9,14H2
SMILES: C1CC(CCC1NCC2=CC=CC=C2N)O
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

4-((2-Aminobenzyl)amino)cyclohexan-1-ol

CAS No.: 46727-91-7

Cat. No.: VC7807395

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Aminobenzyl)amino)cyclohexan-1-ol - 46727-91-7

Specification

CAS No. 46727-91-7
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 4-[(2-aminophenyl)methylamino]cyclohexan-1-ol
Standard InChI InChI=1S/C13H20N2O/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9,14H2
Standard InChI Key UERRZQCPQRIPHN-UHFFFAOYSA-N
SMILES C1CC(CCC1NCC2=CC=CC=C2N)O
Canonical SMILES C1CC(CCC1NCC2=CC=CC=C2N)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

4-((2-Aminobenzyl)amino)cyclohexan-1-ol, also known as trans-4-[(2-aminophenyl)methylamino]cyclohexanol, has the molecular formula C13H20N2O\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O} and a molar mass of 220.31 g/mol . Its IUPAC name, 4-[(2-aminophenyl)methylamino]cyclohexan-1-ol, reflects the substitution pattern: a cyclohexanol ring with an amino-benzyl group at the 4-position . The compound’s stereochemistry is critical, as the trans-configuration (1R,4R) is required for its role in ambroxol synthesis .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number46727-91-7, 93839-70-4
PubChem CID3022549
Molecular FormulaC13H20N2O\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}
Exact Mass220.1576 g/mol
SMILESC1CC(CCC1NCC2=CC=CC=C2N)O
InChIKeyUERRZQCPQRIPHN-UHFFFAOYSA-N

Stereochemical Considerations

The trans-isomer of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol is biologically relevant due to its role as a precursor to ambroxol. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring ensures proper interaction with biological targets. Computational models confirm that the trans-configuration minimizes steric hindrance, enabling efficient bromination in subsequent synthesis steps .

Synthesis and Manufacturing

Advanced Stereoselective Synthesis

A patent-pending method (CN102050748B) describes a streamlined process:

  • Condensation: Reacting trans-4-aminocyclohexanol with 2-nitrobenzyl bromide in ethanol at 60°C for 6 hours yields the nitro intermediate .

  • Reduction: Catalytic hydrogenation using 5% Pd/C under 0.5 MPa H2_2 pressure reduces the nitro group to an amine, achieving a 92% yield of the trans-isomer .

This method eliminates the need for costly reducing agents and improves scalability. The final product’s purity (>99%) is confirmed via HPLC, making it suitable for pharmaceutical applications .

Table 2: Comparative Synthesis Metrics

ParameterTraditional MethodPatent Method
Yield45–60%92%
Key ReagentLiAlH4_4Pd/C (Catalyst)
Reaction Time24–48 hours6 hours
Purity85–90%>99%

Pharmaceutical Applications

Role in Ambroxol Production

4-((2-Aminobenzyl)amino)cyclohexan-1-ol is the immediate precursor to ambroxol, a mucolytic agent prescribed for respiratory conditions. Bromination of the aromatic ring at the 3 and 5 positions converts this intermediate into ambroxol . The trans-configuration ensures optimal binding to pulmonary surfactants, enhancing therapeutic efficacy .

Broader Chemical Utility

Beyond pharmaceuticals, this compound serves as a versatile building block in:

  • Peptide Mimetics: Its rigid cyclohexane scaffold mimics peptide backbones in drug design.

  • Chiral Resolutions: The amino and hydroxyl groups facilitate enantiomeric separation in asymmetric synthesis.

Analytical Characterization

Chromatographic Profiling

Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 μm) effectively separates 4-((2-Aminobenzyl)amino)cyclohexan-1-ol from reaction byproducts. The mobile phase comprises:

  • Acetonitrile: 65% (v/v)

  • Water: 34.9% (v/v)

  • Phosphoric Acid: 0.1% (v/v)

Detection at 254 nm provides a retention time of 8.2 minutes, with a peak symmetry factor of 1.02.

Table 3: HPLC Parameters

ParameterValue
ColumnNewcrom R1 (4.6 × 150 mm)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time8.2 min

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 3350 cm1^{-1} (O–H stretch), 1600 cm1^{-1} (N–H bend) .

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.45–1.70 (m, 4H, cyclohexane), 3.10 (t, 1H, NH), 6.70–7.20 (m, 4H, aromatic).

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